7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-27-16-20(22-21(17-27)25(33)30(26-22)19-10-6-3-7-11-19)24(32)29-14-12-28(13-15-29)23(31)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSAUAVLPEPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[4,3-c]pyridin core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 413.48 g/mol. The presence of functional groups such as the piperazine moiety and the benzoyl group contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[4,3-c]pyridin class exhibit significant biological activities, including:
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects, which can be advantageous in treating various inflammatory conditions.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease treatment.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems. For instance:
- Acetylcholinesterase Inhibition : Piperazine derivatives have demonstrated the ability to bind at peripheral anionic sites and catalytic sites of acetylcholinesterase, suggesting a similar potential for this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Below are notable findings:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-methyl-7-(4-(2-acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Lacks phenylbutanoyl group | Simpler side chain |
| 5-methyl-7-(4-(2-phenyloctanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Longer aliphatic chain | Enhanced lipophilicity |
| 5-methyl-7-(4-(2-benzoylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Benzoyl instead of phenylbutanoyl | Different electronic properties |
Q & A
Q. What is the core structural framework of 7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, and how does it influence biological activity?
The compound features a pyrazolo[4,3-c]pyridinone core fused to a benzoylpiperazine moiety. The pyridinone ring provides rigidity and hydrogen-bonding capacity, while the piperazine group enhances solubility and receptor-binding potential. This hybrid structure is common in kinase inhibitors and GPCR modulators due to its ability to engage multiple binding pockets .
Q. What are the standard synthetic routes for constructing the pyrazolo[4,3-c]pyridinone scaffold?
Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated ketones. For example, reacting 2-phenylhydrazine with ethyl acetoacetate under acidic conditions forms a pyrazolone intermediate, which undergoes cyclization with aldehydes to yield the pyrazolo-pyridine core. Microwave-assisted synthesis (100–150°C, DMF solvent) can improve yields by 15–20% compared to conventional heating .
Q. How is the purity of the compound validated, and what analytical techniques are recommended?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95%). Complementary characterization includes H/C NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during piperazine coupling?
Low yields in piperazine coupling often stem from steric hindrance. Strategies include:
- Using coupling agents like HATU or EDCI with DIPEA in anhydrous DMF.
- Microwave irradiation (80°C, 30 min) to accelerate reaction kinetics.
- Purification via silica gel chromatography (eluent: CHCl/MeOH 9:1) to isolate the product .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). To reconcile
- Standardize assays using recombinant enzymes (e.g., EGFR-TK) and control ATP levels (1 mM).
- Validate cytotoxicity via parallel MTT assays on HEK293 (normal) and HeLa (cancer) cells .
Q. How does the benzoylpiperazine substituent impact solubility and bioavailability?
The benzoyl group enhances lipophilicity, reducing aqueous solubility. Counterstrategies include:
- Co-solvent systems (e.g., 10% DMSO in PBS).
- Prodrug modification (e.g., esterification of the carbonyl group to improve intestinal absorption) .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to kinases (e.g., CDK2). Key parameters include:
- Grid box centered on the ATP-binding site (20 Å).
- AMBER force fields for energy minimization.
- Validation via experimental IC correlations .
Q. How can functional group modifications enhance selectivity for specific receptors?
- Piperazine substitution : Replacing benzoyl with acetyl (electron-withdrawing) reduces off-target binding to serotonin receptors.
- Pyridinone methylation : The 5-methyl group minimizes metabolic oxidation, improving plasma stability .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Optimize exothermic steps (e.g., cyclization) using flow chemistry (residence time: 2 min, 120°C).
- Replace chromatography with recrystallization (ethanol/water 7:3) for cost-effective purification .
Q. How do structural analogs compare in bioavailability?
Analog | Bioavailability (F%) | Key Modification ---|---|--- Ethyl ester derivative () | 45% | Enhanced solubility via ester hydrolysis Free carboxylic acid analog | 22% | Poor membrane permeability Methylpyridine variant () | 60% | Improved LogP (-1.2) via trifluoromethyl group .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing dose-response curves?
Use nonlinear regression (GraphPad Prism) with a four-parameter logistic model:
Report IC with 95% confidence intervals (n ≥ 3 replicates) .
Q. How can NMR spectral overlaps be resolved for accurate structural assignment?
- Employ H-C HSQC to distinguish aromatic proton signals (δ 7.2–8.1 ppm).
- Use DEPT-135 to identify methylene vs. methine carbons in the piperazine ring .
Q. What in vitro assays validate the compound’s anti-inflammatory potential?
- TNF-α inhibition : LPS-stimulated RAW264.7 macrophages, ELISA quantification.
- COX-2 activity : Fluorometric assay (Cayman Chemical), IC comparison with celecoxib .
Experimental Design
Q. How to design a SAR study for this compound?
- Core variations : Synthesize analogs with pyrazolo[3,4-d]pyridinone or triazole cores.
- Substituent screening : Test piperazine replacements (e.g., morpholine, thiomorpholine).
- Assay panels : Include kinase profiling (100-kinase panel) and GPCR binding (β-arrestin recruitment) .
Q. What controls are essential in stability studies under physiological conditions?
- Positive control : Incubate with liver microsomes (CYP3A4) to assess metabolic stability.
- Negative control : Heat-inactivated microsomes.
- Quantify parent compound degradation via LC-MS/MS at 0, 30, 60, and 120 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
